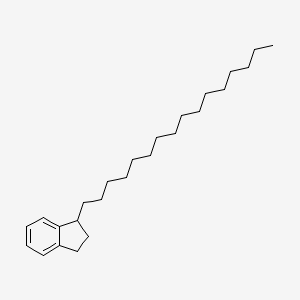
1-n-Hexadecylindan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is characterized by a hexadecyl group attached to an indan ring system. This compound is notable for its unique structure, which combines a long alkyl chain with an indane moiety, making it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-n-Hexadecylindan typically involves the alkylation of indan with a hexadecyl halide under Friedel-Crafts reaction conditions . The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at elevated temperatures. The general reaction scheme can be represented as follows:
Indan+Hexadecyl HalideAlCl3this compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.
Analyse Chemischer Reaktionen
1-n-Hexadecylindan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reagents and conditions used.
Reduction: Reduction reactions can convert any present carbonyl groups to alcohols.
Substitution: The indane ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-n-Hexadecylindan has several scientific research applications:
Chemistry: It is used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Its long alkyl chain makes it a candidate for studying lipid interactions and membrane dynamics.
Medicine: Research into its potential as a drug delivery agent due to its hydrophobic properties.
Industry: It is explored for use in lubricants and surfactants due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of 1-n-Hexadecylindan in various applications involves its ability to interact with hydrophobic environments. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and function. Its long alkyl chain allows it to interact with other hydrophobic molecules, making it useful in drug delivery systems where it can encapsulate hydrophobic drugs and facilitate their transport .
Vergleich Mit ähnlichen Verbindungen
1-n-Hexadecylindan can be compared with other similar compounds such as:
1-n-Hexadecyl-2,3-dihydroindene: Similar structure but with slight variations in the indane ring.
1-Hexadecyl-2,3-dihydro-1H-indene: Another isomer with different positioning of the hexadecyl group.
1-(1-Indanyl)hexadecane: A compound with a similar alkyl chain but different ring structure.
Eigenschaften
CAS-Nummer |
55334-29-7 |
|---|---|
Molekularformel |
C25H42 |
Molekulargewicht |
342.6 g/mol |
IUPAC-Name |
1-hexadecyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C25H42/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-23-21-22-24-19-16-17-20-25(23)24/h16-17,19-20,23H,2-15,18,21-22H2,1H3 |
InChI-Schlüssel |
QMGOXEWNQKNUQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC1CCC2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















